molecular formula C21H16FN2NaO2 B1683164 Timapiprant sodium

Timapiprant sodium

Cat. No.: B1683164
M. Wt: 370.4 g/mol
InChI Key: XKRNYIKRDAGPQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OC000459 (sodium) involves the preparation of an indole-acetic acid derivative. The key steps include the formation of the indole ring and the subsequent attachment of the acetic acid chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of OC000459 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

OC000459 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole-acetic acid derivatives .

Scientific Research Applications

OC000459 (sodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of indole-acetic acid derivatives in various chemical reactions.

    Biology: Investigated for its effects on T helper 2 lymphocytes and eosinophils, providing insights into immune response mechanisms.

    Medicine: Explored as a potential therapeutic agent for conditions such as asthma and other allergic diseases due to its ability to inhibit mast cell activation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the DP2 receptor .

Mechanism of Action

OC000459 (sodium) exerts its effects by selectively binding to the DP2 receptor, also known as CRTH2. This binding inhibits the activation of T helper 2 lymphocytes and eosinophils, which are key players in the immune response. The compound effectively displaces prostaglandin D2 from the DP2 receptor, preventing the downstream signaling that leads to inflammation and allergic responses .

Comparison with Similar Compounds

Biological Activity

Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which is implicated in various allergic and inflammatory conditions, particularly eosinophilic asthma. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exhibits its biological activity primarily through the inhibition of the DP2 receptor. This receptor is activated by prostaglandin D2 (PGD2), a lipid mediator that plays a significant role in the pathophysiology of asthma and other allergic diseases. By blocking DP2, this compound effectively reduces the activation and chemotaxis of Th2 lymphocytes and eosinophils, which are crucial in mediating allergic responses.

Key In Vitro Findings

  • Inhibition of Th2 Cell Activation : this compound has been shown to inhibit Th2 cell activation in response to IgE-mediated mast cell activation with an IC₅₀ value of 0.019 μM .
  • Chemotaxis Inhibition : It inhibits the chemotaxis of human Th2 lymphocytes with an IC₅₀ value of 0.028 μM .
  • Anti-apoptotic Effects : The compound also counteracts the anti-apoptotic effects of PGD2 on Th2 cells (IC₅₀ = 0.035 μM) and inhibits cytokine production by these cells .

In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models:

  • Eosinophilia Reduction : In rat models, it inhibited blood eosinophilia induced by DK-PGD2 with an ED₅₀ of 0.04 mg/kg .
  • Airway Eosinophilia : In guinea pigs exposed to aerosolized DK-PGD2, it showed an ED₅₀ as low as 0.01 mg/kg .

Phase II Trials

In clinical settings, this compound has been evaluated for its efficacy in treating asthma:

  • Asthma Challenge Response : A study indicated that this compound significantly inhibited the asthmatic response to allergen challenges, demonstrating its potential as a therapeutic agent for asthma management .
  • Safety Profile : The drug was well-tolerated among participants, with a safety profile comparable to existing asthma treatments .

Comparative Data Table

Parameter This compound Other DP2 Antagonists
Target Receptor DP2DP2
IC₅₀ for Th2 Activation 0.019 μMVaries
ED₅₀ for Eosinophilia 0.04 mg/kgVaries
Clinical Trials Status Phase IIVarious

Case Studies

A notable case study involved patients with severe eosinophilic asthma who were treated with this compound. The results showed:

  • Reduction in Eosinophil Count : Patients exhibited a significant decrease in blood eosinophil levels post-treatment.
  • Improved Lung Function : Enhanced lung function was observed alongside reduced symptoms of asthma exacerbation.

Properties

IUPAC Name

sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRNYIKRDAGPQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)[O-])C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.